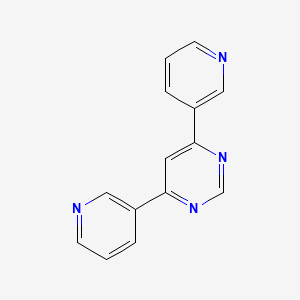![molecular formula C17H19N3O4 B13881669 Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a benzyl group, a nitropyridine moiety, and an ethyl ester group, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves multiple steps. One common method starts with the nitration of 6-methylpyridine to form 6-methyl-2-nitropyridine. This intermediate is then reacted with benzylamine under specific conditions to form the benzylated product. Finally, the esterification of this product with ethyl chloroacetate yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-methyl-2-aminopyridine.
Reduction: Formation of ethyl alcohol and the corresponding carboxylic acid.
Substitution: Formation of benzyl halides and other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and pyridine moieties may facilitate binding to specific enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with widespread use in industry and research.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl benzoate: Another ester with applications in perfumes and flavoring.
Uniqueness
Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate stands out due to its complex structure, which imparts unique chemical and biological properties. The presence of the nitropyridine moiety and benzyl group makes it a versatile compound for various applications, distinguishing it from simpler esters .
Propriétés
Formule moléculaire |
C17H19N3O4 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16(21)12-19(11-14-7-5-4-6-8-14)15-10-9-13(2)18-17(15)20(22)23/h4-10H,3,11-12H2,1-2H3 |
Clé InChI |
VTOPKPTVQJQTHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(CC1=CC=CC=C1)C2=C(N=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


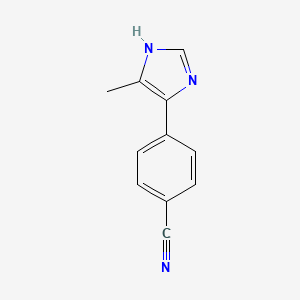
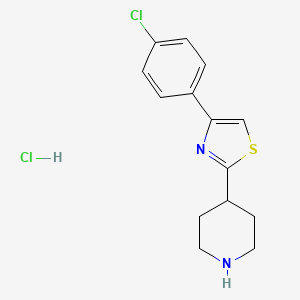
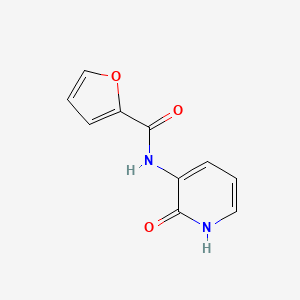


![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
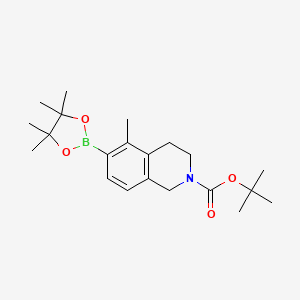

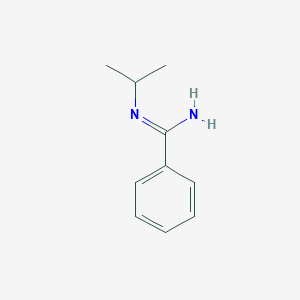
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
